2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile
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Overview
Description
2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a unique structure that includes a triazole ring, which is known for its presence in many biologically active molecules .
Mechanism of Action
Target of Action
The compound 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile, also known as 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carbonitrile, is a heterocyclic compound. Similar compounds with 1,2,4-triazole moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities against cancer cell lines . For instance, some 1,2,4-triazole benzoic acid hybrids have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against cancer cell lines . Some of these compounds have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 2-hydroxy-6-chloronicotinonitrile with 1-(1H-1,2,4-triazol-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve optimization of the laboratory-scale synthesis for larger-scale production, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO2), potassium permanganate (KMnO4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Dimethylformamide (DMF), ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-salicyloylamino-1,2,4-triazole: Another triazole-containing compound with similar biological activities.
1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile is unique due to its specific combination of a hydroxyl group, a triazole ring, and a nitrile group, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
2-oxo-6-[1-(1,2,4-triazol-1-yl)ethyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-7(15-6-12-5-13-15)9-3-2-8(4-11)10(16)14-9/h2-3,5-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKNKVVJOEREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C(=O)N1)C#N)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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